molecular formula C20H18ClN3O2 B14162077 2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(furan-2-yl)ethanol CAS No. 364622-97-9

2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(furan-2-yl)ethanol

Cat. No.: B14162077
CAS No.: 364622-97-9
M. Wt: 367.8 g/mol
InChI Key: UMRCSKGRDZLJHX-UHFFFAOYSA-N
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Description

2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(furan-2-yl)ethanol is a complex organic compound that features a benzimidazole core, a chlorobenzyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(furan-2-yl)ethanol typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the chlorobenzyl group and the furan ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(furan-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in the replacement of the chlorobenzyl group with various nucleophiles.

Scientific Research Applications

2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(furan-2-yl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(furan-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(2-furyl)ethanol hydrochloride
  • 2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(2-furyl)ethanol

Uniqueness

Compared to similar compounds, 2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(furan-2-yl)ethanol may exhibit unique properties due to the presence of the furan ring and the specific arrangement of functional groups

Properties

CAS No.

364622-97-9

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-2-iminobenzimidazol-1-yl]-1-(furan-2-yl)ethanol

InChI

InChI=1S/C20H18ClN3O2/c21-15-7-2-1-6-14(15)12-23-16-8-3-4-9-17(16)24(20(23)22)13-18(25)19-10-5-11-26-19/h1-11,18,22,25H,12-13H2

InChI Key

UMRCSKGRDZLJHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N(C2=N)CC(C4=CC=CO4)O)Cl

Origin of Product

United States

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